

Gpr183-IN-1: A Technical Guide to its GPCR Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

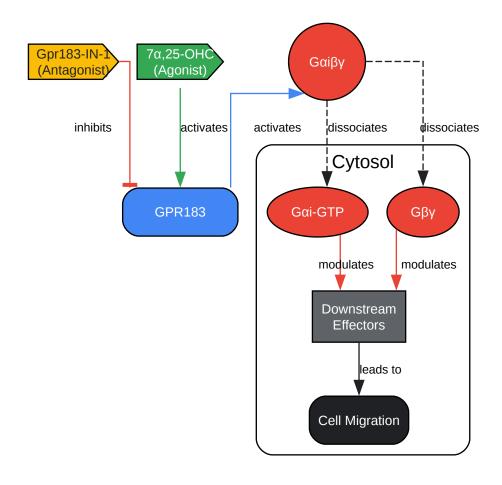
GPR183, also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a critical regulator of immune cell migration.[1][2] It is activated by oxysterols, most potently by $7\alpha,25$ -dihydroxycholesterol ($7\alpha,25$ -OHC), which guide B cells, T cells, and dendritic cells to specific locations within lymphoid tissues.[1][2] The role of GPR183 in modulating immune responses has made it an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and certain cancers.[3][4]

This technical guide provides a comprehensive overview of the selectivity profile of a novel GPR183 inhibitor, **Gpr183-IN-1**. The document details its binding affinity and functional activity against a panel of other G protein-coupled receptors (GPCRs) to establish its specificity. Detailed experimental protocols and the underlying signaling pathways are also described.

GPR183 Signaling Pathway

GPR183 primarily couples to the G α i subunit of heterotrimeric G proteins.[5] Upon activation by an agonist like 7 α ,25-OHC, GPR183 promotes the exchange of GDP for GTP on the G α i subunit, leading to the dissociation of the G α i and G β y subunits. These subunits then modulate downstream effector pathways, ultimately leading to chemotaxis and cell migration.





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GPR183 Signaling Pathway

Selectivity Profile of Gpr183-IN-1

The selectivity of **Gpr183-IN-1** was assessed using both radioligand binding assays and functional assays against a panel of GPCRs, including those with high structural homology to GPR183.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of **Gpr183-IN-1** for GPR183 and other GPCRs. The inhibitor concentration that displaces 50% of the specific binding of a known radioligand (IC50) was determined and used to calculate the inhibitory constant (Ki).

Table 1: **Gpr183-IN-1** Binding Affinity Profile



Target GPCR	Radioligand	Gpr183-IN-1 Ki (nM)	
GPR183	[3H]-GSK682753A	15.2	
CXCR4	[125I]-SDF-1α	> 10,000	
S1PR1	[32P]-S1P	> 10,000	
CB1	[3H]-CP55940	> 10,000	
CB2	[3H]-CP55940	> 10,000	
ADRB2	[3H]-CGP-12177	> 10,000	

Data are representative of three independent experiments.

Functional Assays

The functional inhibitory activity of **Gpr183-IN-1** was evaluated by measuring its ability to block agonist-induced downstream signaling. For GPR183 and other $G\alpha$ i-coupled receptors, a common readout is the inhibition of forskolin-stimulated cAMP accumulation or the measurement of G-protein activation via GTPyS binding assays.

Table 2: **Gpr183-IN-1** Functional Inhibitory Profile

Target GPCR	Agonist	Assay Type	Gpr183-IN-1 IC50 (nM)
GPR183	7α,25-OHC	[35S]-GTPyS Binding	45.8
CXCR4	SDF-1α	Calcium Mobilization	> 10,000
S1PR1	S1P	[35S]-GTPyS Binding	> 10,000
CB1	WIN55212-2	cAMP Accumulation	> 10,000
CB2	CP55940	cAMP Accumulation	> 10,000
ADRB2	Isoproterenol	cAMP Accumulation	> 10,000
CB2	CP55940	cAMP Accumulation	> 10,000

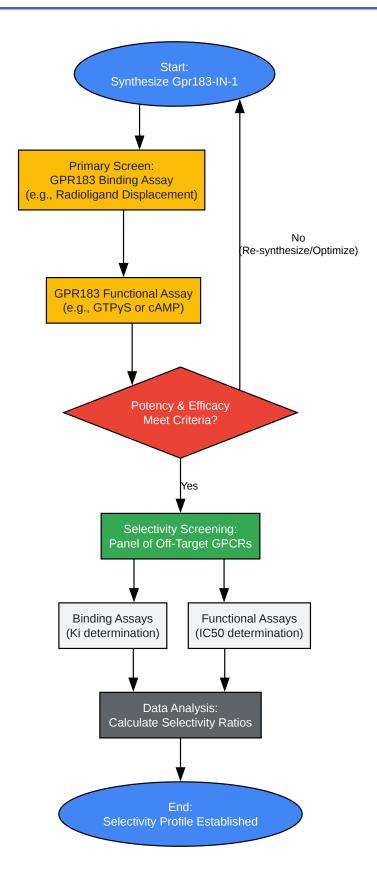
Data are representative of three independent experiments.



Experimental Protocols General Workflow for GPCR Selectivity Screening

A systematic approach is employed to characterize the selectivity of a compound like **Gpr183-IN-1**. This typically involves a primary screen against the main target followed by a broader panel of related and unrelated GPCRs.





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GPCR Selectivity Screening Workflow



Radioligand Binding Assay Protocol (GPR183)

- Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GPR183 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
- Incubation: GPR183-expressing membranes (10-20 μg protein) are incubated with a fixed concentration of [³H]-GSK682753A (a known GPR183 antagonist) and varying concentrations of Gpr183-IN-1.
- Non-specific Binding: Determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 μM NIBR189).
- Reaction: The reaction is incubated for 60 minutes at 25°C.
- Termination: The reaction is terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold assay buffer.
- Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: IC₅₀ values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

[35S]-GTPyS Functional Assay Protocol (GPR183)

- Membrane Preparation: As described for the binding assay.
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- Reagents: GDP (10 μ M), 7 α ,25-OHC (agonist, at EC₈₀ concentration), varying concentrations of **Gpr183-IN-1**, and [35 S]-GTPyS (0.1 nM).
- Incubation: Membranes are pre-incubated with **Gpr183-IN-1** for 15 minutes. The agonist and [3⁵S]-GTPyS are then added.
- Reaction: The mixture is incubated for 30 minutes at 30°C.



- Termination and Detection: The reaction is stopped by rapid filtration, and the amount of bound [35S]-GTPyS is quantified using a scintillation counter.
- Data Analysis: Basal binding is measured in the absence of an agonist. Agonist-stimulated binding is determined, and the inhibitory effect of **Gpr183-IN-1** is used to calculate its IC₅₀ value.

Conclusion

The data presented in this guide demonstrate that **Gpr183-IN-1** is a potent and highly selective inhibitor of the GPR183 receptor. Both binding and functional assays reveal minimal activity against a panel of other GPCRs, indicating a low potential for off-target effects mediated by these receptors. This favorable selectivity profile supports the further development of **Gpr183-IN-1** as a targeted therapeutic agent for GPR183-mediated pathologies.

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